Dnqx disodium salt
Description
Historical Development and Discovery as a Competitive Non-NMDA Glutamate (B1630785) Receptor Antagonist
The discovery of DNQX (6,7-dinitroquinoxaline-2,3-dione) was a pivotal moment in the exploration of glutamate receptor pharmacology. In the late 1980s, researchers were actively seeking potent and selective antagonists for the non-NMDA glutamate receptors, namely the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, to differentiate their functions from those of the NMDA (N-methyl-D-aspartate) receptor.
A significant breakthrough came in 1988 when a team of scientists, including T. Honoré, published a seminal paper in Science detailing the development of a series of quinoxalinediones. medchemexpress.comtocris.combio-techne.com This research identified DNQX and its analogue, CNQX, as highly potent and competitive antagonists at non-NMDA receptors. medchemexpress.comtocris.combio-techne.com These compounds were found to be significantly more selective for AMPA and kainate receptors over NMDA receptors, providing the neuroscience community with a much-needed tool for isolating and studying these specific pathways. The development of the disodium (B8443419) salt form of DNQX offered the practical advantage of increased water solubility, enhancing its utility in various experimental preparations. tocris.comhellobio.comrndsystems.com
Foundational Role in Elucidating Excitatory Amino Acid Neurotransmission
DNQX disodium salt has been fundamental in defining the roles of AMPA and kainate receptors in fast excitatory synaptic transmission. As a competitive antagonist, it binds to the same site as the endogenous neurotransmitter glutamate on AMPA and kainate receptors, thereby preventing receptor activation and the subsequent influx of cations that depolarizes the neuron. hellobio.comwikipedia.orgscbt.com This mechanism allows researchers to block the primary component of fast excitatory postsynaptic currents (EPSCs) in many brain regions. hellobio.comhellobio.com
By applying DNQX, neurophysiologists can effectively silence AMPA and kainate receptor-mediated activity, which allows for the isolation and study of the slower, voltage-dependent NMDA receptor-mediated component of synaptic transmission. merckmillipore.comsigmaaldrich.com This pharmacological dissection has been crucial in understanding the respective contributions of these receptor subtypes to synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. abcam.com The selectivity of DNQX is a key feature, as demonstrated by its differing potencies at the various glutamate receptor subtypes.
DNQX Receptor Specificity
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Overview of its Principal Applications in Preclinical Research Paradigms
The utility of this compound extends across a wide range of preclinical research models, aimed at understanding both normal brain function and the pathophysiology of neurological and psychiatric disorders. Its application has yielded significant insights into numerous areas.
In studies of synaptic function, DNQX is routinely used in electrophysiological recordings from brain slices to block spontaneous and evoked excitatory postsynaptic currents, confirming the glutamatergic nature of the synapse under investigation. bio-techne.comhellobio.comhellobio.com This is a standard control experiment in many neurophysiology laboratories.
Research into neurodegenerative diseases, such as Alzheimer's, has utilized DNQX to explore the consequences of AMPA receptor dysfunction. abcam.com Similarly, in epilepsy research, it helps in studying the mechanisms of seizure generation and propagation, which often involve excessive excitatory signaling. abcam.com DNQX has also been used to investigate the mechanisms of neuronal cell death, where over-activation of glutamate receptors can lead to excitotoxicity. Interestingly, some studies have noted a neurotoxic effect of DNQX itself on cultured rat hippocampal neurons that appears to be independent of its action on ionotropic glutamate receptors. wikipedia.orgresearchgate.net
Furthermore, DNQX has been instrumental in the field of addiction research. Studies have shown that blocking AMPA receptors in brain reward circuits, such as the nucleus accumbens, can diminish the rewarding effects of drugs like cocaine and block the development of behavioral sensitization to psychostimulants like amphetamine. wikipedia.org This suggests a critical role for AMPA receptor-mediated plasticity in the development of addiction.
Selected Preclinical Applications of DNQX
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;6,7-dinitroquinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSBSOYURFUVKJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Subcellular Mechanisms of Dnqx Disodium Salt Action
Selective Antagonism of Ionotropic Glutamate (B1630785) Receptor Subtypes
DNQX disodium (B8443419) salt is recognized for its selective antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes of ionotropic glutamate receptors, while showing significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors. tocris.commedchemexpress.comglpbio.com This selectivity allows researchers to dissect the distinct contributions of these receptor families to various physiological and pathological processes in the central nervous system. sigmaaldrich.comscbt.com
AMPA Receptor Interaction Profiles and Binding Characteristics
DNQX acts as a competitive antagonist at AMPA receptors, meaning it binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation. hellobio.comhellobio.com The inhibitory concentration (IC₅₀) of DNQX for AMPA receptors has been reported to be approximately 0.5 µM. tocris.comrndsystems.commedchemexpress.com Other studies have indicated a range for the IC₅₀ at AMPA receptors between 0.19 and 1.66 µM. sigmaaldrich.comsigmaaldrich.com This antagonism effectively blocks the influx of sodium ions that normally occurs upon glutamate binding, thus inhibiting excitatory postsynaptic currents. hellobio.comhellobio.com The interaction of DNQX with the ligand-binding domain of the AMPA receptor, specifically within the D1 domain of the clamshell-like structure, is crucial for its antagonistic activity. ebiohippo.com This interaction stabilizes the receptor in an inactive conformation. scbt.com
Kainate Receptor Interaction Profiles and Binding Characteristics
DNQX also demonstrates significant antagonistic activity at kainate receptors. It exhibits a higher affinity for kainate receptors compared to AMPA receptors, with a reported IC₅₀ value of approximately 0.1 µM to 0.35 µM for GluK2-containing kainate receptors. tocris.comrndsystems.comsigmaaldrich.comsigmaaldrich.com Some sources, however, report a lower affinity for kainate receptors, with an IC₅₀ of around 2.0 µM. medchemexpress.comebiohippo.com This discrepancy may be due to the specific kainate receptor subunit composition being studied.
Differential Affinity for Specific Receptor Subunits
The affinity of DNQX can vary depending on the specific subunit composition of both AMPA and kainate receptors. AMPA receptors are tetrameric assemblies of subunits GluA1-4, while kainate receptors are formed from subunits GluK1-5. tocris.comnih.gov For instance, the presence of different subunits can alter the pharmacological properties of the receptor complex. Research has shown that DNQX has a higher affinity for kainate receptors containing the GluK1 or GluK3 subunits. nih.gov
Potential for Partial Agonism in the Presence of Auxiliary Subunits (e.g., TARPs)
An interesting aspect of DNQX's pharmacology is its potential to act as a partial agonist at AMPA receptors when they are associated with transmembrane AMPA receptor regulatory proteins (TARPs). hellobio.comhellobio.comebiohippo.com TARPs, such as stargazin (γ-2), are auxiliary subunits that modulate AMPA receptor trafficking and function. abcam.comnih.gov In the presence of the TARP subunit γ2, DNQX can induce a partial activation of the AMPA receptor, a phenomenon that is not observed in the absence of these auxiliary proteins. hellobio.comhellobio.comebiohippo.com This suggests that the interaction between DNQX and the AMPA receptor is allosterically modulated by TARPs, converting it from a pure antagonist to a weak partial agonist. ebiohippo.com
Relative Specificity Against Other Ionotropic Glutamate Receptors (e.g., NMDA Receptors)
DNQX displays a high degree of selectivity for AMPA and kainate receptors over NMDA receptors. tocris.comscbt.com The IC₅₀ value for NMDA receptors is reported to be around 40 µM, which is significantly higher than its affinity for AMPA and kainate receptors. medchemexpress.comglpbio.commedchemexpress.com This substantial difference in affinity allows for the pharmacological isolation of AMPA and kainate receptor-mediated currents from those mediated by NMDA receptors. sigmaaldrich.com
Principles of Competitive Receptor Blockade and Displacement of Endogenous Ligands
DNQX functions as a competitive antagonist, meaning it directly competes with the endogenous neurotransmitter glutamate for the same binding site on the AMPA and kainate receptors. wikipedia.orghellobio.comhellobio.com By occupying this site, DNQX prevents glutamate from binding and subsequently activating the receptor's ion channel. This blockade is reversible, and the degree of inhibition depends on the relative concentrations of DNQX and glutamate. An increase in the concentration of glutamate can overcome the antagonistic effects of DNQX. This competitive mechanism is a fundamental principle underlying its use in studying glutamatergic neurotransmission.
| Receptor Subtype | Interaction Type | IC₅₀ (µM) | Reference(s) |
| AMPA Receptor | Competitive Antagonist | 0.19 - 1.66 | sigmaaldrich.comsigmaaldrich.com |
| ~0.5 | tocris.comrndsystems.commedchemexpress.com | ||
| Kainate Receptor | Competitive Antagonist | ~0.1 - 0.35 | tocris.comrndsystems.comsigmaaldrich.comsigmaaldrich.com |
| ~2.0 | medchemexpress.comebiohippo.com | ||
| NMDA Receptor | Antagonist | ~40 | medchemexpress.comglpbio.commedchemexpress.com |
Downstream Effects on Postsynaptic Current Generation and Neuronal Signaling
Research has demonstrated that DNQX disodium salt is a potent inhibitor of both spontaneous and evoked EPSCs. hellobio.com In experimental settings, such as whole-cell voltage-clamp recordings from neurons in mouse prelimbic cortex brain slices, the application of this compound has been shown to completely block these currents. hellobio.comhellobio.com This blockade of EPSCs directly impacts the depolarization of the postsynaptic membrane, thereby influencing the generation of action potentials and the subsequent propagation of neuronal signals.
The antagonism of AMPA and kainate receptors by this compound also has broader implications for synaptic plasticity, the process by which synapses strengthen or weaken over time in response to changes in neural activity. scbt.com Synaptic plasticity is a critical mechanism for learning and memory. abcam.com By inhibiting the primary receptors responsible for fast excitatory synaptic transmission, this compound can modulate processes such as long-term potentiation (LTP). abcam.com
Furthermore, the action of this compound can reveal the contributions of other receptor systems to neuronal signaling. For instance, by blocking AMPA and kainate receptor-mediated currents, researchers can isolate and study the function of N-methyl-D-aspartate (NMDA) receptors, another major type of ionotropic glutamate receptor. oup.com This pharmacological dissection is crucial for understanding the distinct roles these different receptors play in synaptic transmission and plasticity under various physiological and pathological conditions. abcam.comoup.com
The effects of this compound are not limited to the central nervous system. Studies have shown its utility in investigating glutamatergic transmission in other parts of the nervous system as well. For example, it has been used to block fast synaptic responses in the primary gustatory nucleus in goldfish, demonstrating its effectiveness across different species and neural circuits. oup.com
In some contexts, the impact of this compound extends beyond direct receptor antagonism. For instance, it has been observed to have neurotoxic effects on cultured rat hippocampus neurons through a mechanism that appears to be independent of ionotropic glutamate receptors. wikipedia.org Additionally, research indicates that DNQX can interfere with processes like amphetamine-induced behavioral sensitization, suggesting complex interactions with other neurotransmitter systems, such as the dopaminergic system. wikipedia.org
The following interactive table summarizes key research findings on the effects of this compound on postsynaptic currents and neuronal signaling:
| Experimental Model | Key Finding | Citation |
| Mouse Prelimbic Cortex Slices | Completely blocks spontaneous and evoked excitatory postsynaptic currents (EPSCs). | hellobio.comhellobio.com |
| Rat Hippocampus Neurons (in culture) | Produces dose-dependent neurotoxicity independent of ionotropic glutamate receptors. | wikipedia.org |
| Goldfish Primary Gustatory Nucleus | Abolished N2 and N3 peak responses of gustatory nerve stimulation. | oup.com |
| Rat Supraoptic Nucleus Neurons | Spontaneous EPSCs were completely blocked by DNQX and AP-5. | oup.com |
| Mouse Striatal Output Neurons | Used to block glutamatergic currents to isolate and study GABAergic currents. | frontiersin.org |
Methodological Frameworks for Investigating Dnqx Disodium Salt Effects
In Vitro Electrophysiological Approaches in Neuronal Preparations
In vitro electrophysiology provides a controlled environment to dissect the specific actions of DNQX on neuronal activity. These methods involve the recording of electrical signals from neurons in isolated preparations, such as cell cultures or acute tissue slices, allowing for precise pharmacological manipulation and detailed analysis of synaptic and intrinsic membrane properties. nih.gov
Whole-cell patch-clamp recordings in dissociated neuronal cultures represent a powerful technique for studying the direct effects of DNQX on individual neurons. nih.gov This method involves forming a high-resistance "gigaohm" seal between a glass micropipette and the neuronal membrane, which is then ruptured to allow electrical access to the cell's interior. nih.gov This configuration enables the measurement and control of the neuron's membrane potential and currents. researchgate.net
Primary neuronal cultures, often derived from rodent neocortex or hippocampus, are prepared and maintained in vitro. nih.gov These neurons form synaptic connections, creating a simplified network to study synaptic transmission. By applying DNQX to the culture medium, researchers can observe its effects on postsynaptic currents mediated by AMPA and kainate receptors. This preparation is particularly useful for investigating the dose-dependent effects of DNQX and its impact on the fundamental properties of synaptic transmission in a highly controlled setting. wikipedia.org
To study the effects of DNQX in a more intact neural circuit, whole-cell patch-clamp recordings are frequently performed in acute brain slices. nih.gov This technique preserves the local synaptic architecture, providing a more physiologically relevant context compared to dissociated cultures. nih.govre-place.be The preparation of healthy acute brain slices is a critical step and can be optimized using methods like the N-methyl-D-glucamine (NMDG) protective recovery method to enhance neuronal viability. providence.orgelsevierpure.com
In this preparation, individual neurons within specific brain regions, such as the thalamus or cortex, can be visually identified and targeted for recording. nih.govresearchgate.net DNQX can then be bath-applied to the slice to investigate its effects on synaptic transmission and neuronal excitability within a preserved local network. nih.gov
A primary application of whole-cell patch-clamp in acute slices is the analysis of excitatory postsynaptic currents (EPSCs). Spontaneous EPSCs (sEPSCs) represent the postsynaptic response to the random release of neurotransmitter from presynaptic terminals, while evoked EPSCs (eEPSCs) are elicited by electrical stimulation of afferent pathways. hellobio.com
The application of DNQX is a standard method to pharmacologically isolate and confirm the contribution of AMPA/kainate receptors to these currents. For instance, studies have shown that DNQX can completely block both spontaneous and evoked EPSCs, confirming their mediation by these receptors. hellobio.com In layer V neurons of the mouse prelimbic cortex, 10 μM DNQX has been shown to completely block both spontaneous and evoked EPSCs. hellobio.com The analysis of EPSCs before and after DNQX application allows for the quantification of the antagonist's inhibitory effect on fast excitatory synaptic transmission. researchgate.net
| Condition | Observation | DNQX Concentration | Reference |
|---|---|---|---|
| Baseline (Evoked EPSCs) | Reliable EPSC elicited by electrical stimulation. | N/A | hellobio.com |
| Application of DNQX | Complete block of evoked EPSCs. | 10 µM | hellobio.com |
| Baseline (Spontaneous EPSCs) | Presence of spontaneous inward currents. | N/A | hellobio.com |
| Application of DNQX | Complete block of spontaneous EPSCs. | 10 µM | hellobio.com |
Miniature excitatory postsynaptic currents (mEPSCs) are the postsynaptic currents resulting from the spontaneous release of a single vesicle of neurotransmitter from a presynaptic terminal. The analysis of mEPSCs provides insights into the properties of postsynaptic receptors and the probability of neurotransmitter release.
In studies of orexin neurons, whole-cell patch-clamp recordings have been used to analyze mEPSCs. nih.gov The application of DNQX was instrumental in demonstrating that the vast majority of these mEPSCs are mediated by AMPA receptors. nih.gov By comparing the frequency and amplitude of mEPSCs before and after the application of DNQX, researchers can confirm the role of AMPA/kainate receptors in mediating these quantal synaptic events.
| Pharmacological Agent | Effect on mEPSCs | Conclusion | Reference |
|---|---|---|---|
| GYKI 52466 (AMPA receptor antagonist) | Abolished the majority of mEPSCs. | mEPSCs are predominantly mediated by AMPA receptors. | |
| DNQX | No significant further inhibitory effect on mEPSC frequency after GYKI 52466 application. | Confirms that the recorded mEPSCs are primarily AMPA receptor-mediated. |
Extracellular field potential recordings measure the summed electrical activity of a population of neurons in a specific brain region. This technique is particularly useful for studying synaptic plasticity and network excitability. A stimulating electrode is used to activate a pathway, and a recording electrode placed in the vicinity of the postsynaptic neurons records the resulting field excitatory postsynaptic potential (fEPSP).
The application of DNQX in this paradigm serves to confirm the glutamatergic nature of the recorded field potentials. For example, in the hippocampus, local application of DNQX can attenuate or completely abolish the average evoked potential, demonstrating the reliance of this synaptic response on ionotropic glutamate (B1630785) receptors. researchgate.net Similarly, in the bed nucleus of the stria terminalis (BNST), the AMPA receptor antagonist CNQX, a compound structurally and functionally related to DNQX, has been shown to block the synaptic component of the field potential. researchgate.net
Within the whole-cell patch-clamp technique, two primary recording paradigms are employed: voltage-clamp and current-clamp. nih.govyoutube.com
Voltage-Clamp: In this mode, the membrane potential of the neuron is held at a constant level by the recording amplifier. youtube.com This allows for the direct measurement of the ionic currents that flow across the membrane in response to synaptic activation or the application of pharmacological agents. re-place.befrontiersin.org Voltage-clamp is the preferred method for studying the properties of synaptic currents like EPSCs and mEPSCs, as it allows for the isolation and characterization of the underlying conductances. hellobio.com For example, holding a neuron at -70 mV allows for the recording of inward currents mediated by AMPA/kainate receptors. nih.gov
Current-Clamp: In current-clamp mode, the current flowing into the neuron is controlled, and the resulting changes in membrane potential are measured. nih.gov This paradigm is used to study a neuron's resting membrane potential, input resistance, and firing properties (action potentials). The application of DNQX in current-clamp can reveal its effects on neuronal excitability. For instance, in thalamic reticular nucleus (TRN) neurons, DNQX has been shown to cause a depolarization of the membrane potential, indicating a partial agonist activity at AMPA receptors in these specific cells. nih.govnih.gov
| Neuron Type | Recording Paradigm | DNQX Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Thalamic Reticular Nucleus (TRN) Neuron | Current-Clamp | 20 µM | Reversible membrane depolarization (average of 3.3 ± 1.1 mV). | nih.gov |
| Ventrobasal (VB) Neuron | Current-Clamp | 20 µM | No significant change in membrane potential (0.2 ± 0.5 mV). | nih.gov |
| Thalamic Reticular Nucleus (TRN) Neuron | Voltage-Clamp (Vhold = -70mV) | 20 µM | Reversible inward current (average of -14.3 ± 5.6 pA). | nih.gov |
| Ventrobasal (VB) Neuron | Voltage-Clamp (Vhold = -70mV) | 20 µM | No significant change in holding current (1.3 ± 2.3 pA). | nih.gov |
Whole-Cell Patch-Clamp Recordings in Acute Brain Slice Preparations
Ex Vivo Tissue Model Systems
Ex vivo tissue models provide a crucial intermediate step between in vitro cell cultures and in vivo animal studies, allowing for the investigation of DNQX disodium (B8443419) salt in a more physiologically relevant context while maintaining experimental control. These systems preserve the complex cellular architecture and synaptic connectivity of specific brain regions, offering a valuable platform to dissect the compound's effects on neuronal circuits.
Organotypic Brain Slice Cultures for Chronic Studies
Organotypic brain slice cultures are a powerful ex vivo tool that maintains the three-dimensional structure and local circuitry of a specific brain region for extended periods, making them ideal for chronic exposure studies with DNQX disodium salt. iss.itnih.gov These cultures are typically prepared from the hippocampus or cortex of early postnatal rodents and can remain viable for several weeks in vitro. iss.itresearchgate.net This longevity allows for the investigation of long-term adaptive changes in neuronal networks in response to continuous antagonism of AMPA and kainate receptors by DNQX.
Methodologically, brain slices of a desired thickness are cultured on a porous membrane insert at the interface between a culture medium and a humidified atmosphere. This setup ensures adequate oxygen and nutrient supply, preserving the tissue's cytoarchitecture. nih.gov For chronic studies, this compound is introduced into the culture medium at a specific concentration. The sustained presence of the antagonist allows researchers to study its impact on neuronal survival, synaptic plasticity, and network activity over days or weeks. For instance, chronic application of an AMPA/kainate receptor antagonist has been shown to alter the susceptibility of cultured neurons to excitotoxicity. nih.gov
Assessment of chronic DNQX effects can involve a variety of analytical techniques. These include immunohistochemistry to examine changes in neuronal and glial cell populations, electrophysiological recordings to measure alterations in synaptic transmission and network excitability, and biochemical assays to quantify changes in protein expression or receptor density. For example, studies have shown that chronic blockade of glutamate receptors can lead to homeostatic adjustments in neuronal firing rates over several days in culture. researchgate.net
Isolated Synaptosome Preparations for Receptor Binding Assays
Isolated synaptosome preparations are subcellular fractions enriched in presynaptic nerve terminals, which have been sheared off from their axons during tissue homogenization. thermofisher.com These preparations are invaluable for conducting receptor binding assays to characterize the interaction of this compound with its target receptors in a system free from the complexities of intact cells. Synaptosomes contain the complete presynaptic terminal, including synaptic vesicles and mitochondria, as well as the postsynaptic membrane with its associated receptors. thermofisher.com
The preparation of synaptosomes involves the homogenization of brain tissue in an isotonic buffer, followed by differential centrifugation to separate the synaptosomal fraction from other cellular components. thermofisher.com Once isolated, these preparations can be used in competitive binding assays. In these assays, the synaptosomes are incubated with a radiolabeled ligand known to bind to AMPA or kainate receptors. The addition of increasing concentrations of unlabeled this compound will displace the radiolabeled ligand from the receptors.
By measuring the amount of bound radioactivity at different DNQX concentrations, a displacement curve can be generated. From this curve, key binding parameters such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. These values provide a quantitative measure of the affinity of this compound for its target receptors. For example, DNQX has been shown to have IC50 values of 0.5 µM for AMPA receptors and 2 µM for kainate receptors. medchemexpress.com
| Parameter | Description | Typical Application |
| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of a radioligand. | Determining the binding affinity of DNQX. |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. | Quantifying the potency of DNQX in displacing a known ligand. |
In Vivo Animal Models for Systemic and Local Administration
In vivo animal models are indispensable for understanding the physiological and behavioral effects of this compound within a living organism. These models allow for the investigation of the compound's impact on complex neural circuits and behaviors that cannot be replicated in ex vivo or in vitro systems.
Stereotaxic Microinjection and Local Microinfusion Techniques
Stereotaxic microinjection is a neurosurgical technique that allows for the precise delivery of substances to specific, deep-brain structures. nih.gov This method is crucial for investigating the site-specific effects of this compound. By targeting discrete brain regions, researchers can elucidate the role of AMPA and kainate receptors in those areas in mediating particular behaviors or physiological responses. For example, DNQX has been injected into the nucleus accumbens to study its role in the rewarding effects of drugs of abuse and into the ventral tegmental area to investigate its influence on locomotor activity. wikipedia.orgnih.gov
The procedure involves anesthetizing the animal and securing its head in a stereotaxic frame. Using a three-dimensional coordinate system based on a brain atlas, a small hole is drilled in the skull above the target region. A cannula connected to a microsyringe is then lowered to the precise coordinates, and a specific volume of this compound solution is infused. Local microinfusion techniques can also be employed for continuous, long-term delivery of the compound to a specific brain region.
Systemic Administration in Experimental Paradigms
Systemic administration involves introducing this compound into the general circulation, typically through intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injections. This method allows for the investigation of the compound's widespread effects on the central nervous system and its influence on complex behaviors.
Experimental paradigms often involve administering DNQX prior to a behavioral task to assess its impact on learning, memory, anxiety, or drug-seeking behaviors. For example, studies have utilized systemic administration of the related AMPA receptor antagonist NBQX to investigate its effects on alcohol consumption in mice. nih.gov In such paradigms, animals might be trained in a specific task, such as a conditioned place preference test, and then treated with DNQX to determine its effect on the acquisition or expression of the learned behavior. wikipedia.org The choice of dose and timing of administration are critical parameters that are determined based on pilot studies and available literature. nih.gov
| Administration Route | Description | Common Use |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Pre-behavioral testing in rodents. |
| Subcutaneous (SC) | Injection into the layer of skin directly below the dermis and epidermis. | Slower, more sustained release compared to IP. |
| Intravenous (IV) | Injection directly into a vein. | Rapid onset of action. |
In Vivo Electrophysiological Monitoring of Neuronal Activity and Network Oscillations
In vivo electrophysiology allows for the direct measurement of the electrical activity of neurons and neuronal populations in the brain of a living, often behaving, animal. This technique is used to understand how this compound alters neuronal firing and network dynamics that underlie specific brain functions and behaviors.
This methodology can involve the implantation of single or multiple electrodes into a specific brain region to record local field potentials (LFPs) and the firing of individual neurons (single-unit activity). LFPs reflect the summed synaptic activity of a local population of neurons and can reveal network oscillations in different frequency bands (e.g., delta, theta, alpha, beta, gamma). frontiersin.org
By recording baseline neuronal activity and then administering DNQX, either systemically or locally, researchers can observe changes in firing rates, firing patterns, and the power and coherence of network oscillations. For instance, DNQX has been shown to abolish kainate-induced gamma oscillations (20-40 Hz) in in vitro hippocampal preparations, a finding that can be investigated in vivo. nih.gov Studies in cortical slices have also demonstrated that DNQX can reversibly abolish certain forms of synchronous network oscillations, highlighting the critical role of AMPA/kainate receptors in generating rhythmic population activity. physiology.org
| Frequency Band | Frequency Range (Hz) | Associated Brain States/Functions |
| Delta | 1-4 | Deep sleep, anesthesia |
| Theta | 4-8 | Memory formation, spatial navigation |
| Alpha | 8-12 | Wakeful relaxation, reduced sensory input |
| Beta | 12-40 | Active thinking, focus, motor control |
| Gamma | 40-100 | Sensory processing, cognitive functions |
Complementary Biochemical and Molecular Biology Techniques
The investigation of the effects of this compound on glutamatergic neurotransmission is significantly enhanced by a suite of biochemical and molecular biology techniques. These methods provide quantitative data on the compound's interaction with its target receptors, elucidate the downstream consequences of receptor blockade on intracellular signaling, and offer insights into the localization and expression of these receptors within neural tissues.
Radioligand Binding Assays for Receptor Occupancy and Affinity Studies
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand, such as this compound, and its receptor. These assays utilize a radiolabeled compound (a radioligand) that specifically binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, the affinity of the unlabeled compound for the receptor can be determined.
In the context of this compound, competition binding assays are particularly informative. In these experiments, a constant concentration of a radiolabeled agonist, such as [³H]AMPA or [³H]kainate, is incubated with a preparation of neural membranes containing AMPA and kainate receptors. Increasing concentrations of unlabeled this compound are then added to this mixture. As the concentration of this compound increases, it competes with the radioligand for binding to the receptors, thereby displacing it. The amount of radioactivity bound to the membranes is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is calculated.
The IC₅₀ value is an indicator of the potency of this compound in displacing the radioligand and can be used to derive the equilibrium dissociation constant (Ki), which represents the affinity of the antagonist for the receptor. A lower Ki value signifies a higher binding affinity. Research has demonstrated that DNQX is a potent and selective antagonist at non-NMDA receptors. medchemexpress.comwikipedia.org
| Receptor | IC₅₀ (µM) |
|---|---|
| AMPA | 0.5 |
| Kainate | 2 |
| NMDA | 40 |
This interactive table summarizes the reported IC₅₀ values of DNQX for different glutamate receptor subtypes, highlighting its selectivity for AMPA and kainate receptors over NMDA receptors. medchemexpress.com
Furthermore, structural biology studies, such as X-ray crystallography, have complemented radioligand binding data by providing a high-resolution view of the DNQX molecule bound to the ligand-binding core of the GluA2 AMPA receptor subunit. researchgate.net This structural information corroborates the high-affinity interaction observed in binding assays and provides a molecular basis for its antagonistic action.
Analysis of Intracellular Signaling Pathways Modulated by Glutamate Receptor Blockade
Blockade of AMPA and kainate receptors by this compound initiates a cascade of changes in intracellular signaling pathways that are normally activated by glutamate. Glutamate receptor activation is intrinsically linked to the influx of ions, particularly Ca²⁺, which acts as a crucial second messenger in neurons. This influx of Ca²⁺ can trigger a multitude of signaling cascades, including the activation of protein kinases and transcription factors.
One of the key pathways affected by DNQX-mediated receptor blockade is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is known to be involved in synaptic plasticity, cell survival, and differentiation. frontiersin.org Glutamate receptor activation can lead to the phosphorylation and subsequent activation of ERK. By blocking the initial glutamate signal, DNQX can be expected to attenuate the downstream activation of the ERK pathway.
Another critical signaling molecule modulated by glutamate receptor activity is the transcription factor cAMP-response element-binding protein (CREB). Glutamate-induced Ca²⁺ influx can lead to the phosphorylation and activation of CREB, which in turn regulates the expression of genes involved in synaptic plasticity and neuronal survival. nih.gov Studies have shown that glutamate receptor stimulation triggers CREB activation, and this process can be blocked by glutamate receptor antagonists. nih.gov Therefore, by inhibiting glutamate-induced Ca²⁺ influx, DNQX can effectively modulate the phosphorylation state and activity of CREB.
The following table illustrates the expected impact of this compound on key components of intracellular signaling pathways downstream of AMPA/kainate receptor activation.
| Signaling Component | Effect of Glutamate Receptor Activation | Expected Effect of this compound |
|---|---|---|
| Intracellular Ca²⁺ | Increase | Decrease |
| ERK Phosphorylation | Increase | Decrease |
| CREB Phosphorylation | Increase | Decrease |
This interactive table outlines the modulatory effects of this compound on intracellular signaling components that are typically regulated by glutamate receptor activation.
Immunocytochemical and Histological Approaches to Assess Receptor Localization and Expression
Immunocytochemical and histological techniques are invaluable for visualizing the distribution and expression levels of glutamate receptors within the nervous system and for assessing the impact of compounds like this compound. These methods utilize antibodies that specifically recognize and bind to target proteins, such as the different subunits of AMPA and kainate receptors.
Immunocytochemistry, which involves the use of fluorescently labeled antibodies, allows for the precise localization of receptors at the subcellular level, including their presence in dendrites, spines, and synapses. For instance, studies have employed immunofluorescence to identify specific neuronal populations that express AMPA receptors and are therefore susceptible to the effects of DNQX. utwente.nl This technique can be used to investigate whether treatment with DNQX alters the trafficking or clustering of AMPA receptors at the synapse, providing insights into the mechanisms of synaptic plasticity. Advanced imaging techniques, such as the use of fluorophore-ligand conjugates, offer the ability to visualize native AMPA receptors in living neurons, providing a dynamic view of receptor trafficking. nih.govbiorxiv.org
The table below summarizes the applications of these techniques in the study of this compound and glutamate receptors.
| Technique | Application in DNQX Research | Information Gained |
|---|---|---|
| Immunocytochemistry | Localization of AMPA/kainate receptors in cultured neurons treated with DNQX. | Subcellular distribution of receptors and potential changes in synaptic localization. |
| Immunohistochemistry | Analysis of glutamate receptor expression in brain tissue following DNQX administration. | Changes in receptor protein levels in specific brain regions. |
| Fluorophore-Ligand Conjugate Imaging | Live imaging of native AMPA receptors in the presence of DNQX. | Dynamic tracking of receptor movement and trafficking. |
This interactive table details the use of immunocytochemical and histological methods to investigate the effects of this compound on glutamate receptor localization and expression.
Contributions of Dnqx Disodium Salt to Understanding Neural Circuitry and Function
Dissection of Fast Excitatory Synaptic Transmission Components
Fast excitatory synaptic transmission in the central nervous system is primarily mediated by the release of glutamate (B1630785), which activates ionotropic receptors on the postsynaptic membrane. abcam.com DNQX disodium (B8443419) salt is instrumental in parsing the specific roles of AMPA and kainate receptors in this rapid signaling process. oup.com By applying DNQX, scientists can selectively block the currents mediated by these receptors, allowing for the isolation and characterization of other synaptic components, such as those mediated by NMDA receptors. oup.comnih.gov
Research in the lamprey spinal cord demonstrated that DNQX effectively blocks the fast excitatory postsynaptic potentials (EPSPs) in ventral horn neurons. nih.gov It selectively antagonized responses to the AMPA and kainate receptor agonists but did not affect NMDA receptor-mediated responses. nih.gov Similarly, studies on the primary gustatory nucleus in goldfish showed that the fast postsynaptic response peaks were eliminated by the application of DNQX, confirming that AMPA/kainate receptors are essential for mediating fast gustatory transmission. oup.com In the human submucous plexus, while most fast excitatory transmission is cholinergic, a minor glutamatergic component can be observed, which is blockable by DNQX. tum.de This highlights the compound's utility in identifying even minor contributions of AMPA/kainate receptors to synaptic events.
| Neural Preparation | Key Finding with DNQX Disodium Salt | Citation |
|---|---|---|
| Lamprey Spinal Cord | Blocked fast excitatory synaptic potentials, selectively antagonizing kainate and AMPA receptor agonists without affecting NMDA responses. | nih.gov |
| Goldfish Primary Gustatory Nucleus | Eliminated the fast components (N2 and N3 peaks) of evoked postsynaptic responses, establishing the essential role of AMPA/kainate receptors. | oup.com |
| Human Submucous Plexus | Blocked the excitatory response to a kainate acid agonist, helping to define the minor role of glutamatergic transmission in this system. | tum.de |
| Rat Motor Cortex | Used in conjunction with an NMDA receptor blocker (MK-801) to isolate and characterize AMPA receptor-mediated currents at synapses onto different pyramidal neuron layers. | nih.gov |
Elucidation of Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. This compound has been pivotal in uncovering the molecular machinery underlying long-term potentiation (LTP) and long-term depression (LTD).
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The induction of many forms of LTP depends on the activation of NMDA receptors, which typically requires prior depolarization of the postsynaptic membrane by AMPA receptors. hellobio.com DNQX is used to test this dependency. By applying DNQX during an LTP induction protocol, researchers can determine if AMPA receptor activation is necessary.
In a key study on the mouse cerebellar cortex, blocking non-NMDA receptors with DNQX during the conditioning stimulation had no effect on the subsequent induction of LTP. nih.govnih.gov This finding was crucial as it demonstrated that this particular form of LTP was not dependent on AMPA receptor activation, but rather on metabotropic glutamate receptor 1 (mGluR1). nih.govnih.gov This illustrates how DNQX can be used to uncover diverse and previously unknown pathways for synaptic strengthening.
LTD, a long-lasting reduction in synaptic efficacy, is often associated with the endocytosis, or internalization, of AMPA receptors from the postsynaptic membrane. researchgate.netscholaris.ca The signaling cascades that trigger this process are a major area of investigation. DNQX is employed to block AMPA receptor activity, allowing for the study of upstream induction signals, which often involve the activation of NMDA receptors. researchgate.net Research has shown that activating NMDA receptors can trigger AMPA receptor endocytosis through a calcium-dependent pathway, a mechanism critical for the expression of LTD. researchgate.net By blocking the target receptors with DNQX, their role and regulation during LTD can be more clearly defined.
The primary utility of this compound in plasticity studies is its ability to pharmacologically separate the functions of AMPA/kainate receptors from NMDA receptors. nih.govjneurosci.org Since the activation of NMDA receptors is voltage-dependent and requires prior depolarization, blocking the primary source of this depolarization—AMPA receptors—with DNQX is a common experimental strategy. oup.comhellobio.com
This approach allows for the direct investigation of NMDA receptor-dependent processes. For example, to study NMDA receptor-mediated currents after an LTP-inducing stimulation, DNQX is often added to the bath to block the much larger AMPA receptor currents, effectively isolating the NMDA component. jneurosci.org This methodology has been used to show that glutamate- and NMDA-mediated gene expression is only partially blocked by AMPA/kainate antagonists, helping to delineate the distinct signaling pathways initiated by each receptor type. jneurosci.org The combined use of DNQX and an NMDA receptor antagonist like D-AP5 can completely abolish excitatory postsynaptic currents, confirming that these two receptor classes mediate the vast majority of fast excitatory transmission. jneurosci.orgkoreamed.org
| Plasticity Type | Brain Region/Preparation | Key Finding with this compound | Citation |
|---|---|---|---|
| LTP | Mouse Cerebellar Cortex (in vivo) | Application of DNQX during conditioning did not prevent LTP induction, revealing an AMPA receptor-independent, mGluR1-dependent mechanism. | nih.govnih.gov |
| LTD | Cultured Hippocampal Neurons | Used to study the signaling pathways (e.g., NMDA receptor activation) that lead to the internalization of AMPA receptors, a key step in LTD expression. | researchgate.net |
| General Plasticity | Striatal Neurons | Helped differentiate NMDA receptor-dependent gene expression from AMPA/kainate-dependent pathways. | jneurosci.org |
| Zinc Plasticity (Z-LTD) | Mouse Dorsal Cochlear Nucleus | Applied after high-frequency stimulation to block AMPA receptors and isolate NMDAR EPSCs for study. | jneurosci.org |
Modulation of Neuronal Excitability and Network Dynamics
Many neurons exhibit spontaneous firing, which is crucial for development and information processing. This baseline activity is often driven by a constant barrage of excitatory synaptic inputs. By applying DNQX, researchers can determine the extent to which this spontaneous activity relies on AMPA/kainate receptor activation.
In cultured rat hippocampal neurons, the application of DNQX was shown to block all spontaneous network activity, indicating that this activity is excitatory and mediated through glutamate receptors. researchgate.net Similarly, in the developing retina of mice, blocking ionotropic glutamate receptors with DNQX and an NMDA antagonist resulted in a significant reduction in the average firing rate of retinal ganglion cells. jneurosci.org Conversely, in a study of the developing mouse cerebral cortex, spontaneous plateau depolarizations in subplate neurons were not affected by DNQX, suggesting these specific events are not mediated by AMPA receptor activation. nih.gov This demonstrates DNQX's power not only in confirming a mechanism but also in ruling one out, thereby refining our understanding of how network activity is generated and maintained.
| Neuronal Population | Observed Effect of this compound | Conclusion | Citation |
|---|---|---|---|
| Cultured Rat Hippocampal Neurons | Blocked all spontaneous network activity. | Spontaneous activity is excitatory and mediated via glutamate receptors. | researchgate.net |
| Mouse Retinal Ganglion Cells | Significantly reduced the average firing rate. | Glutamate receptor activation is at least partially responsible for the baseline action potential firing. | jneurosci.org |
| Mouse Subplate Neurons | Did not affect spontaneous plateau depolarizations. | These specific spontaneous events are not mediated by the activation of AMPA receptors. | nih.gov |
| Developing Rat CA3 Neurons | In the presence of DNQX and AP-5, neurons continued to fire intrinsically but lost synchronized network bursting. | AMPA/NMDA receptors are essential for synchronous network activity but not for intrinsic bursting of individual neurons. | physiology.org |
Impact on Oscillatory Activity in Specific Brain Regions
The selective antagonism of AMPA and kainate receptors by this compound has made it an invaluable tool for dissecting the mechanisms underlying neural oscillations in various brain regions. By blocking the primary source of fast excitatory neurotransmission, researchers can investigate the fundamental requirements for the generation and maintenance of rhythmic network activities.
In hippocampal preparations, DNQX has been instrumental in demonstrating the critical role of glutamatergic transmission in network oscillations. Bath application of DNQX has been shown to eliminate low-frequency oscillations in the subiculum, ceasing both the local field potential (LFP) oscillations and the underlying voltage fluctuations in pyramidal cells and interneurons. nih.gov This demonstrates that ongoing AMPA receptor-mediated synaptic activity is essential for generating these rhythms. nih.gov Similarly, studies on hippocampal theta and gamma oscillations, which are crucial for cognitive functions, utilize DNQX to block synaptic events and isolate intrinsic cellular properties or the contributions of other neurotransmitter systems. frontiersin.orgnih.gov For instance, research has shown that kainate-induced gamma oscillations are impaired by compounds that affect neuronal firing rates, and DNQX is used as a control to block excitatory transmission and dissect the underlying mechanisms. nih.gov
Within the retina, DNQX has been used to reveal that rhythmic spiking of retinal ganglion cells (RGCs) is dependent on glutamatergic inputs. In studies of rod-degenerated mouse retinas, which exhibit spontaneous oscillatory activity, the application of DNQX led to the disappearance of local field potentials and a significant decrease in RGC firing rates, indicating that AMPA/kainate receptors are essential for mediating this oscillatory behavior. jneurosci.org
In the cerebellum of the tottering mouse, a model for episodic motor attacks, low-frequency oscillations are a characteristic feature. Research using flavoprotein optical imaging has shown that these oscillations are not dependent on AMPA-mediated glutamatergic synaptic transmission, as the application of DNQX did not abolish the high-power oscillatory domains. physiology.org This finding suggests that the oscillations are primarily intrinsic to the cerebellar cortex or driven by other mechanisms. physiology.org
The following table summarizes key findings on the impact of this compound on oscillatory activity in these brain regions.
| Brain Region | Type of Oscillation | Effect of this compound | Implication | Reference |
| Hippocampus (Subiculum) | Low-Frequency Oscillations | Abolished LFP and membrane voltage oscillations. | AMPA receptor-mediated activity is necessary for generating these oscillations. | nih.gov |
| Hippocampus (CA1) | Theta Oscillations | Used as a synaptic blocker to isolate intrinsic properties of neurons during network theta rhythms. | Helps to distinguish between network-driven and intrinsic cellular contributions to theta oscillations. | frontiersin.org |
| Retina | Rhythmic Spiking / LFPs | Disappearance of LFPs and significant decrease in rhythmic RGC firing. | AMPA/kainate receptors are sufficient and necessary to mediate the oscillatory behavior. | jneurosci.org |
| Cerebellum (Tottering Mouse) | Low-Frequency Oscillations | Did not eliminate high-power oscillatory domains. | Oscillations are not dependent on AMPA-mediated glutamatergic transmission and are likely intrinsic to the cerebellar cortex. | physiology.org |
Analysis of Information Processing in Defined Neural Circuits
This compound is a fundamental pharmacological agent for analyzing how information is processed within specific neural circuits. By selectively removing the influence of fast excitatory synapses, researchers can delineate the roles of different receptor types, cell populations, and pathways in transforming inputs into outputs.
Role in Sensory Processing Pathway Characterization
The characterization of sensory pathways relies heavily on the ability to isolate specific synaptic components. This compound has been widely applied in studies of visual, olfactory, and gustatory circuits to achieve this.
In the primary visual cortex, DNQX is used to separate inhibitory postsynaptic currents (IPSCs) from excitatory ones, allowing for a detailed investigation of how different cortical layers communicate. koreamed.org For example, to study inhibitory transmission onto layer 2/3 pyramidal neurons from layer 1 and layer 4, DNQX is applied to block all ionotropic glutamate receptors, ensuring that recorded currents are purely GABAergic. koreamed.org Similarly, in the association cortex, DNQX has been used to investigate how different dendritic compartments of the same neuron integrate inputs. By applying a low concentration of DNQX, researchers could artificially decrease the AMPA:NMDA receptor ratio, which helped demonstrate that this ratio is a key factor in determining whether dendritic integration is linear or supralinear. nih.gov
In the olfactory bulb, DNQX is used to parse the complex interactions within glomeruli, the first site of olfactory information processing. Studies have shown that blocking AMPA/kainate receptors with DNQX attenuates the increase in inhibitory postsynaptic currents in periglomerular cells, suggesting that much of the serotonin-induced inhibition is driven by an increase in excitatory drive onto GABAergic neurons. physiology.org It has also been critical in demonstrating that NMDA receptors in specific interneurons, the cholecystokinin (B1591339) (CCK) positive superficial tufted cells, actively amplify sensory inputs from olfactory nerves, as the application of DNQX completely blocked the residual postsynaptic responses after NMDA receptor blockade. jneurosci.org
In the gustatory system, research in the primary gustatory nucleus of goldfish showed that both fast and slow components of evoked field potentials were abolished by DNQX, indicating that non-NMDA receptors are essential for the initial synaptic transmission of taste information. oup.com
The table below details the application of DNQX in characterizing these sensory circuits.
| Sensory System | Circuit/Pathway | Use of this compound | Finding | Reference |
| Visual System | Visual Cortex (Layer 2/3 Pyramidal Neurons) | Blockade of AMPA/NMDA receptors to isolate IPSCs. | Allows for characterization of layer-specific inhibitory inputs. | koreamed.org |
| Visual System | Retrosplenial Cortex (Layer 5b Pyramidal Neurons) | Partial blockade of AMPA receptors to alter AMPA:NMDA ratio. | Demonstrated that AMPA:NMDA ratio governs the mode of dendritic integration. | nih.gov |
| Olfactory System | Olfactory Bulb Glomeruli | Blockade of ionotropic glutamate receptors to isolate sources of inhibition. | Revealed that serotonin's effect on inhibition is largely indirect, via excitation of GABAergic neurons. | physiology.org |
| Olfactory System | Olfactory Nerve to Superficial Tufted Cells | Blockade of AMPA receptors following NMDA receptor blockade. | Confirmed that glutamate is the primary neurotransmitter and that both receptor types contribute to the postsynaptic response. | jneurosci.org |
| Gustatory System | Primary Gustatory Nucleus | Blockade of non-NMDA receptors. | Abolished evoked population responses, showing non-NMDA receptors are critical for primary gustatory afferent transmission. | oup.com |
Contribution to Understanding Motor Control Circuitry
This compound has been pivotal in elucidating the synaptic mechanisms that govern motor control, from the generation of rhythmic motor patterns to the modulation of locomotion.
In the brain stem, the pre-Bötzinger complex (preBötC) is a critical microcircuit for generating the respiratory rhythm. Studies using in vitro slice preparations from mice have employed DNQX to implement a partial block of excitation. physiology.org This manipulation helps to unmask the functional role of inhibition within the rhythm-generating network, demonstrating that glutamatergic synaptic mechanisms are essential for rhythmicity, as their complete blockade stops the rhythm, while blocking inhibition does not. physiology.org
The cerebellum is essential for coordinating movement and motor learning. In vivo studies of cerebellar parallel fiber to Purkinje cell synapses have used DNQX to investigate the mechanisms of long-term potentiation (LTP), a form of synaptic plasticity thought to underlie learning. These experiments showed that blocking AMPA receptors with DNQX during a high-frequency conditioning stimulation did not prevent the induction of LTP. nih.gov This crucial finding indicated that this form of postsynaptic plasticity is not dependent on AMPA receptor activation but rather on metabotropic glutamate receptors. nih.gov
Research into the neural basis of locomotion has also benefited from the use of DNQX. Injections of DNQX into the ventral tegmental area (VTA), a key region in the brain's reward and motor systems, were found to increase locomotor activity. nih.gov This suggests the existence of a tonically active glutamatergic pathway to the VTA that normally inhibits movement, and that blocking this input via AMPA/kainate receptors releases a brake on locomotion. nih.gov
The following table summarizes these contributions of DNQX to motor control research.
| Motor System | Circuit/Region | Use of this compound | Key Finding | Reference |
| Respiratory Control | Brain Stem (pre-Bötzinger Complex) | Partial block of excitatory synaptic inputs. | Helps to reveal the role of inhibition in network synchrony and stability; confirms rhythmicity relies on glutamatergic transmission. | physiology.org |
| Motor Learning | Cerebellum (Parallel Fiber to Purkinje Cell Synapse) | Blockade of AMPA receptors during conditioning stimulation. | Demonstrated that a form of in vivo LTP is independent of AMPA receptor activation and relies on mGluR1. | nih.gov |
| Locomotion | Ventral Tegmental Area (VTA) | Injected into the VTA to block AMPA/kainate receptors. | Increased locomotor activity, suggesting a tonic glutamatergic inhibition of locomotion originating from afferents to the VTA. | nih.gov |
Application of Dnqx Disodium Salt in Preclinical Models of Neurological and Psychiatric Conditions
Investigation of Experimental Epilepsy and Seizure Propagation Mechanisms
The hippocampus is a key brain region studied for its role in the propagation of epileptic seizures. uni-tuebingen.de In models of epileptiform-like activity, DNQX has been used to investigate the contribution of excitatory synaptic transmission to the generation and spread of aberrant electrical activity. uni-tuebingen.de Studies in hippocampal slices have shown that pharmacologically induced epileptiform activity can be characterized by propagating local field potentials. uni-tuebingen.de The application of DNQX can block this activity, indicating that it is mediated through glutamate (B1630785) receptors. researchgate.net Specifically, both spontaneous and evoked excitatory postsynaptic currents (EPSCs) in neurons can be blocked by DNQX. hellobio.comhellobio.com
In some experimental models, epileptiform activity is induced by altering the extracellular ionic environment, such as removing magnesium (zero-Mg2+) or increasing potassium concentrations. This activity is typically synaptic in nature and can be suppressed by a cocktail of postsynaptic receptor antagonists, including DNQX. physiology.orgsquarespace.com These findings underscore the critical role of AMPA/kainate receptor-mediated signaling in the initiation and propagation of seizure-like events in preclinical epilepsy models. nih.govjneurosci.org
Table 1: Effect of DNQX Disodium (B8443419) Salt on Experimental Epilepsy Models
| Model System | Experimental Condition | Effect of DNQX | Implication |
| Organotypic hippocampal slices | Pharmacologically induced epileptiform-like activity | Blocks propagating local field potentials uni-tuebingen.de | Highlights the role of excitatory synaptic transmission in seizure propagation. |
| Hippocampal slices | Zero-Mg2+ induced epileptiform activity | Suppresses synaptic bursting physiology.orgsquarespace.com | Confirms the synaptic nature of the induced seizures. |
| Mouse prelimbic cortex brain slice | Spontaneous and evoked EPSCs | Completely blocks EPSCs hellobio.comhellobio.com | Demonstrates the reliance of excitatory currents on AMPA/kainate receptors. |
Modeling of Ischemic Brain Injury and Neuroprotection Studies
Excitotoxicity, a process involving the overactivation of glutamate receptors, is a key mechanism implicated in neuronal damage following ischemic brain injury. DNQX has been utilized in preclinical models to probe the role of AMPA/kainate receptors in this process. In vitro studies using models of oxygen-glucose deprivation have demonstrated that DNQX can offer neuroprotection, suggesting that blocking these receptors can mitigate ischemic neuronal death. researchgate.net
Furthermore, in models of neonatal hypoxia-ischemia, while the focus has often been on NMDA receptor antagonists, the involvement of AMPA receptors is also recognized. d-nb.info Research in rodent models of focal ischemia has shown the neuroprotective actions of AMPA receptor antagonists. tocris.com However, it's important to note that some studies have found that while drugs targeting glutamate receptors show efficacy in animal models of ischemia, this has not consistently translated to clinical neuroprotection in humans. nih.gov
Analysis of Nociception and Pain Pathways in Animal Models
DNQX has been employed in animal models to investigate the role of AMPA/kainate receptors in the processing of pain signals (nociception). The release of glutamate in the periphery and at the level of the spinal cord is a critical step in transmitting pain information. Studies have shown that peripheral administration of glutamate can induce pain-like behaviors in animals. nih.gov
In a model of nociception induced by spider venom, co-injection of DNQX was used to assess the involvement of peripheral AMPA/kainate receptors. plos.org The results indicated that these receptors contribute to the nociceptive response. plos.org At the spinal cord level, it is understood that low-threshold, non-noxious sensory information is mediated by non-NMDA glutamate receptors, while NMDA receptors are more involved in the transmission of high-threshold, noxious information. soton.ac.uk The use of non-NMDA antagonists like DNQX has been crucial in dissecting these pathways. nih.govsoton.ac.uk
Studies on Learning and Memory Processes in Animal Models
The glutamatergic system is fundamental to synaptic plasticity, the cellular mechanism believed to underlie learning and memory. DNQX has been used as a tool to disrupt AMPA/kainate receptor function to understand their role in cognitive processes. For instance, in a mouse model of post-septic neurological and psychiatric illness, which presents with memory disturbances, the administration of glutamate receptor antagonists like DNQX was found to ameliorate these deficits. nih.gov This suggests that aberrant glutamatergic signaling contributes to the cognitive impairments observed in this model. nih.gov
In studies focusing on specific brain regions, such as the hippocampus, DNQX is used to block excitatory neurotransmission to isolate and study the function of other receptor systems, like NMDA receptors, which are also critical for learning and memory. biorxiv.orgnih.gov By selectively blocking AMPA/kainate receptors, researchers can investigate the specific contributions of different glutamate receptor subtypes to synaptic function and dysfunction in models of cognitive impairment. biorxiv.orgnih.gov
Utilization in Models of Neurodevelopmental and Neurodegenerative Disorders
The study of neurodevelopmental and neurodegenerative disorders increasingly relies on preclinical animal models to dissect complex pathological mechanisms at the cellular and circuit levels. The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a key area of investigation in many of these conditions due to its central role in synaptic transmission and plasticity. DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt, as a selective and water-soluble antagonist of AMPA and kainate receptors, has become an indispensable pharmacological tool in this research. tocris.comhellobio.com By blocking AMPA receptor-mediated currents, DNQX allows researchers to isolate and study the contributions of other synaptic components, such as NMDA receptors, and to probe the functional consequences of altered AMPA receptor signaling in disease states.
Fragile X Syndrome (FXS), a leading inherited cause of intellectual disability and autism, results from the loss of the fragile X mental retardation protein (FMRP). pnas.orgopenaccessjournals.com FMRP is an RNA-binding protein that regulates the synthesis of other proteins essential for synaptic function. pnas.org Its absence leads to exaggerated signaling through metabotropic glutamate receptor 5 (mGluR5) and subsequent alterations in AMPA receptor trafficking, contributing to the synaptic and cognitive deficits observed in FXS. pnas.orgopenaccessjournals.com Animal models, particularly the Fmr1 knockout (KO) mouse, which lacks FMRP, have been crucial for understanding these mechanisms. nih.govelifesciences.org
In preclinical studies using Fmr1 KO mice, DNQX disodium salt is utilized to parse the specific contributions of AMPA receptors to network dysfunction. Research has shown that cortical circuits in these mice are hyperexcitable. nih.gov Electrophysiological recordings from brain slices of the auditory cortex of Fmr1 KO mice revealed hyperactivity and increased gamma frequency activity, which are thought to underlie EEG alterations seen in human FXS patients. nih.gov The application of DNQX is critical in such experiments to confirm that the observed baseline excitatory synaptic events are indeed mediated by AMPA receptors before further investigation of network properties.
Table 1: Application of this compound in Fragile X Syndrome (FXS) Animal Models
| Experimental Model | Brain Region | Technique | Purpose of DNQX Application | Key Finding Related to AMPA Receptor Function | Citation |
|---|---|---|---|---|---|
| Fmr1 Knockout Mouse | Auditory Cortex | In vitro Slice Electrophysiology | Blockade of ionotropic receptor-mediated synaptic transmission to study network excitability. | Cortical circuits in the FXS model mouse are hyperexcitable, a feature that persists independently of fast synaptic transmission mediated by AMPA/kainate receptors. | nih.gov |
| Fmr1 Knockout Mouse | Somatosensory Barrel Cortex | In vitro Slice Electrophysiology, Optogenetics | To confirm the identity of excitatory postsynaptic currents (EPSCs) as being mediated by AMPA/kainate receptors. | Postsynaptic loss of FMRP leads to a selective weakening of AMPA receptor-mediated synaptic transmission at callosal inputs, indicating immature synapses. | elifesciences.org |
Huntington's Disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. The disease is caused by a mutation in the huntingtin gene, leading to neuronal dysfunction and death, particularly in the striatum and cortex. jneurosci.org Glutamate excitotoxicity is considered a major contributor to the pathology of HD. d-nb.info Preclinical research in mouse models of HD, such as the BACHD and Q175 lines, has utilized this compound to investigate specific alterations in glutamatergic synaptic transmission. elifesciences.orgnih.gov
A key area of investigation has been the subthalamic nucleus (STN), a component of the basal ganglia circuit that is critical for action suppression and is dysfunctional in HD. elifesciences.org In studies using brain slices from BACHD and Q175 mice, this compound was applied to block AMPA receptor-mediated currents. elifesciences.orgnih.gov This pharmacological manipulation was essential to isolate and exclusively study the properties of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). elifesciences.orgnih.gov
The findings from these experiments revealed that in STN neurons from both BACHD and Q175 mouse models, the decay of the NMDA receptor-mediated EPSCs was significantly prolonged compared to wild-type mice. elifesciences.orgnih.gov This suggests a deficit in the clearance of glutamate from the synapse, a finding that points to impaired function of glutamate transporters. elifesciences.org This alteration in synaptic function was observed early in the disease progression in these models. The ability to isolate the NMDA receptor component of the synaptic response, made possible by the application of DNQX, was critical to identifying this specific pathological change. elifesciences.org Furthermore, these studies linked the synaptic alterations to increased mitochondrial oxidant stress in STN neurons, which could be lessened by NMDA receptor antagonism. elifesciences.org
Table 2: Application of this compound in Huntington's Disease (HD) Animal Models
| Experimental Model | Brain Region | Technique | Purpose of DNQX Application | Key Finding Related to Glutamate Receptor Function | Citation |
|---|---|---|---|---|---|
| BACHD Transgenic Mouse | Subthalamic Nucleus (STN) | Ex vivo Slice Electrophysiology (Whole-cell voltage-clamp) | Pharmacologically isolate evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking AMPA receptors. | NMDAR-mediated EPSCs are prolonged in BACHD STN neurons, indicating a deficit in glutamate uptake. | elifesciences.orgnih.gov |
| Q175 Knock-in Mouse | Subthalamic Nucleus (STN) | Stereology, Ex vivo Slice Electrophysiology | To isolate NMDAR currents to study synaptic function in the context of progressive neuronal loss. | The STN in the Q175 model exhibits dysfunction and neuronal loss, along with prolonged NMDA receptor-mediated synaptic currents similar to the BACHD model. | elifesciences.org |
Comparative Pharmacological Profiling and Tool Compound Utility
Distinguishing DNQX Disodium (B8443419) Salt from Other Quinoxalinedione Antagonists (e.g., CNQX, NBQX)
DNQX belongs to a class of quinoxalinedione antagonists that also includes well-known compounds such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline). While all three are competitive antagonists of the AMPA and kainate subtypes of ionotropic glutamate (B1630785) receptors, they exhibit distinct profiles in terms of receptor selectivity and potency. wikipedia.orgrndsystems.com
Differences in Receptor Selectivity and Potency Profiles
The pharmacological specificity of these antagonists is a critical factor in experimental design. DNQX and CNQX are both potent blockers of AMPA and kainate receptors. wikipedia.org However, they can also exhibit some activity at the glycine binding site of the NMDA receptor, albeit at higher concentrations. taylorandfrancis.com In contrast, NBQX is recognized for its high selectivity for AMPA receptors over both kainate and NMDA receptors, making it a more specific tool for isolating AMPA receptor-mediated effects. taylorandfrancis.comtocris.com
The inhibitory potencies (IC50 values) of these compounds at different receptor subtypes are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | AMPA Receptor (IC50) | Kainate Receptor (IC50) | NMDA Receptor (Glycine Site IC50) |
| DNQX | 0.19-1.66 µM sigmaaldrich.commerckmillipore.com | 0.35-2 µM medchemexpress.com | 40 µM medchemexpress.com |
| CNQX | ~0.3 µM | ~1.5 µM | ~25 µM |
| NBQX | ~0.15 µM rndsystems.comtocris.com | ~4.8 µM rndsystems.comtocris.com | >5000-fold selectivity for AMPA/Kainate over NMDA nih.gov |
This data clearly illustrates that while all three compounds are effective non-NMDA receptor antagonists, NBQX offers the highest selectivity for AMPA receptors. rndsystems.comtaylorandfrancis.comtocris.com DNQX and CNQX display broader activity across both AMPA and kainate receptors. wikipedia.org The off-target effect on the NMDA receptor glycine site is most pronounced with CNQX, followed by DNQX, and is negligible with NBQX at concentrations typically used to block AMPA/kainate receptors. nih.gov
Considerations for Experimental Design based on Comparative Properties
The choice between DNQX, CNQX, and NBQX is contingent on the specific research question. When the goal is to broadly block ionotropic non-NMDA receptors, DNQX is a suitable and widely used tool. nih.gov Its well-characterized antagonism of both AMPA and kainate receptors makes it effective for inhibiting the majority of fast excitatory synaptic transmission. nih.gov However, if the experimental aim is to specifically dissect the contribution of AMPA receptors, the higher selectivity of NBQX is preferable. tocris.comresearchgate.net The potential for CNQX and, to a lesser extent, DNQX to interact with the NMDA receptor glycine site necessitates careful consideration and control experiments, particularly when NMDA receptor function is also under investigation. taylorandfrancis.com
Advantages of the Disodium Salt Form for Aqueous Experimental Solutions and Preparations
A significant practical advantage of DNQX disodium salt lies in its enhanced water solubility compared to its free acid form. tocris.comhellobio.com The free acid form of quinoxalinediones, including DNQX, is poorly soluble in aqueous solutions, often requiring the use of organic solvents like DMSO for stock solution preparation. tocris.com
The disodium salt of DNQX is readily soluble in water, with concentrations of up to 100 mM being achievable. sigmaaldrich.comrndsystems.com This high aqueous solubility is a considerable benefit for in vitro electrophysiology and other experiments using physiological saline solutions. tocris.com It allows for the direct preparation of concentrated stock solutions in the experimental buffer, thereby avoiding the potential confounding effects of organic solvents on neuronal activity and receptor function.
The improved solubility of the disodium salt form simplifies the preparation of experimental solutions and enhances the reliability and reproducibility of results. tocris.com Reconstituted aqueous stock solutions of this compound are also stable for several months when stored frozen at -20°C, providing a convenient and long-lasting reagent for researchers. sigmaaldrich.commerckmillipore.com
Establishment as a Standard Pharmacological Probe in Neurobiology Research
DNQX has been instrumental in advancing our understanding of glutamatergic neurotransmission and has become a standard pharmacological tool in neurobiology. Its ability to selectively block AMPA and kainate receptors allows researchers to isolate and study NMDA receptor-mediated currents and their role in synaptic plasticity, such as long-term potentiation (LTP). taylorandfrancis.com
Numerous studies have utilized DNQX to:
Characterize the components of excitatory postsynaptic currents (EPSCs). hellobio.comhellobio.com
Investigate the role of AMPA/kainate receptors in various physiological processes, including learning and memory. wikipedia.org
Elucidate the mechanisms of neurological disorders such as epilepsy and ischemia, where excessive glutamate receptor activation plays a role.
Differentiate between the contributions of different glutamate receptor subtypes to synaptic transmission and network activity. nih.gov
The widespread and consistent use of DNQX in the scientific literature for over three decades has firmly established it as a reliable and indispensable tool for neuropharmacological research. wikipedia.orgtaylorandfrancis.comnih.govhellobio.comtocris.comhellobio.com
Future Research Directions and Unaddressed Scientific Questions Regarding Dnqx Disodium Salt Utilization
Exploration of Non-Canonical or Auxiliary Receptor Interactions of DNQX Disodium (B8443419) Salt
A primary frontier in DNQX research is the exploration of its interactions beyond simple competitive antagonism at the glutamate (B1630785) binding site. A significant finding has been that DNQX can act as a partial AMPA receptor agonist, but only in the presence of the transmembrane AMPA receptor regulatory protein (TARP) γ2 subunit. hellobio.com This highlights the critical role of auxiliary subunits in modulating the pharmacological profile of ligands. Future research should systematically investigate how the full spectrum of TARPs (e.g., γ3, γ4, γ7) and other auxiliary proteins, such as cornichon homologs (CNIHs) and synapse-associated proteins (SAPs), influence the binding and functional effects of DNQX disodium salt.
Unanswered questions in this area include:
Do different combinations of TARPs and other auxiliary proteins alter the affinity of DNQX for AMPA receptors?
Can this compound exhibit partial agonism or other non-canonical effects in the presence of auxiliary subunits other than γ2?
How does the specific composition of auxiliary subunits in different neuronal populations, such as the selective depolarization observed in thalamic reticular nucleus neurons by DNQX, contribute to its cell-type-specific effects? nih.gov
Investigating these questions will provide a more nuanced understanding of glutamatergic signaling and could lead to the design of antagonists with greater receptor-complex specificity.
Table 1: Known and Hypothesized Interactions of DNQX with Receptor Complexes
| Receptor Component | Interacting Protein/Subunit | Observed/Hypothesized DNQX Effect | Reference |
|---|---|---|---|
| AMPA Receptor | TARP γ2 | Converts antagonist action to partial agonism | hellobio.com |
| AMPA Receptor | Other TARPs (e.g., γ3, γ4, γ7) | Unknown; potential for altered affinity or function | |
| AMPA Receptor | Cornichon Homologs (CNIHs) | Unknown; potential modulation of channel gating and kinetics | |
| Kainate Receptor | Auxiliary Subunits (e.g., Neto1, Neto2) | Unknown; potential for altered pharmacology |
Development of Next-Generation Glutamate Receptor Modulators Informed by this compound Studies
The quinoxaline-2,3-dione scaffold, of which DNQX is a primary example, continues to serve as a foundational structure for the development of new glutamate receptor modulators. nih.govbeilstein-journals.org Structure-activity relationship (SAR) studies building upon the DNQX framework have sought to create next-generation compounds with improved selectivity and novel properties. nih.govnih.gov
Future research will focus on modifying the quinoxaline (B1680401) core to achieve greater subtype specificity. For instance, studies have already shown that incorporating an acid functionality at the 6-position can tune selectivity between AMPA, kainate, and NMDA receptors, and even achieve preference for specific kainate receptor subtypes like GluK3. nih.gov Further chemical exploration could yield compounds that can, for example, selectively antagonize AMPA receptors containing specific TARP isoforms or kainate receptors with particular subunit compositions.
The development of such tools is crucial for dissecting the precise roles of different receptor subtypes in neural circuits and disease. The goals of this research include:
Synthesizing quinoxaline derivatives that can differentiate between AMPA and kainate receptors with higher fidelity than existing compounds like NBQX. taylorandfrancis.com
Creating modulators that target specific receptor-auxiliary protein complexes.
Exploring the potential for developing allosteric modulators based on the quinoxaline scaffold, which could offer more subtle control over receptor function than competitive antagonists.
Table 2: Quinoxaline Derivatives and Their Receptor Selectivity
| Compound | Target Receptor(s) | Key Structural Feature/SAR Finding | Reference |
|---|---|---|---|
| DNQX | AMPA / Kainate | Dinitro substitution on the quinoxaline core | medchemexpress.com |
| CNQX | AMPA / Kainate / NMDA (glycine site) | Cyano substitution; also shows weak partial agonism | taylorandfrancis.com |
| NBQX | AMPA >> Kainate | Higher selectivity for AMPA receptors over kainate | taylorandfrancis.com |
| Compound 2w (from study) | GluK3-preferring | Incorporation of an acid functionality at the 6-position | nih.gov |
Integration of this compound with Emerging Neurotechnologies (e.g., Optogenetics, Chemogenetics) for Precise Circuit Dissection
The combination of pharmacological tools like this compound with genetically targeted neurotechnologies such as optogenetics and chemogenetics offers powerful strategies for dissecting neural circuit function with high precision. Optogenetics allows for the light-induced activation or silencing of specific neuronal populations, and DNQX can be used to confirm the contribution of AMPA/kainate receptor-mediated transmission in the downstream effects of this manipulation. youtube.com
For example, researchers have used channelrhodopsin-2 (ChR2) to stimulate dopamine (B1211576) axons and have shown that the resulting excitatory postsynaptic currents (EPSCs) in spiny projection neurons are completely and reversibly blocked by DNQX, confirming that these neurons release glutamate. rutgers.edu Future studies can expand this combined approach to a wide array of circuits.
Unaddressed questions that can be tackled with this integrated approach include:
In complex circuits with mixed neurotransmitter release, what is the precise contribution of fast excitatory transmission mediated by AMPA/kainate receptors versus slower neuromodulatory effects?
How does the blockade of AMPA/kainate receptors by DNQX in a specific postsynaptic cell population alter the network-level activity patterns induced by optogenetic stimulation of a broad input pathway?
Can DNQX be used in conjunction with chemogenetic tools (e.g., DREADDs) to dissect the role of tonic glutamatergic activity versus phasic, activity-driven release in maintaining circuit function and behavior?
This synergy between pharmacology and genetic tools is essential for moving from correlation to causation in the study of neural circuit function.
Unveiling Further Complex Mechanisms of Action beyond Conventional Ionotropic Receptor Blockade
Accumulating evidence suggests that the biological effects of DNQX are not limited to its canonical role as an AMPA/kainate receptor antagonist. Several studies have pointed to more complex, and in some cases, receptor-independent, mechanisms of action that warrant further investigation.
One significant area of research is the observed neurotoxicity of DNQX in cultured hippocampal neurons, which appears to be independent of ionotropic glutamate receptor blockade. nih.govresearchgate.net This toxic effect is neuron-specific and is not mimicked by other AMPA antagonists, suggesting a distinct molecular target. nih.gov Furthermore, DNQX has been shown to possess pro-oxidant properties, and its cytotoxicity in some cell lines is mediated primarily through the generation of oxidative stress. nih.gov This redox activity and its association with the activation of stress-related pathways, such as the c-Jun N-terminal kinase-3 (JNK3) pathway following ischemia, represent a critical area for future study. nih.govnih.gov
Additionally, DNQX has complex interactions with the dopaminergic system. It can block the acquisition and expression of conditioned place preference for drugs of abuse like cocaine and amphetamine, suggesting an interplay between glutamate and dopamine in reward pathways. wikipedia.orgnih.govnih.gov In some contexts, DNQX injection into the ventral tegmental area can even induce locomotor activity, an effect dependent on a basal level of dopaminergic tone. nih.gov
Future research should aim to:
Identify the molecular target(s) responsible for the glutamate receptor-independent neurotoxicity of DNQX.
Elucidate the specific biochemical pathways through which DNQX exerts its pro-oxidant effects in neurons.
Clarify the mechanisms by which AMPA/kainate receptor blockade in specific brain regions modulates dopamine release and reward-related behaviors.
A deeper understanding of these non-canonical actions is essential for the accurate interpretation of experimental results using DNQX and for appreciating the full scope of its biological activities.
Q & A
Q. How do I determine the optimal concentration of DNQX disodium salt for blocking AMPA receptors in in vitro neuronal cultures?
this compound exhibits IC50 values of 0.5 μM for AMPA receptors, 2 μM for kainate receptors, and 40 μM for NMDA receptors . For in vitro studies, start with 10–20 μM to block AMPA/kainate receptors while minimizing off-target NMDA receptor effects. Validate efficacy via electrophysiological recordings (e.g., patch-clamp) or calcium imaging. Include a negative control (e.g., vehicle-only) and a positive control (e.g., NBQX, a selective AMPA antagonist) to confirm specificity .
Q. What solvents and storage conditions ensure this compound stability?
this compound is water-soluble but dissolves optimally in DMSO (9 mg/mL or 30.39 mM) for stock solutions . Aliquot and store at -80°C for long-term stability (1 year); avoid freeze-thaw cycles. For in vivo use, prepare fresh solutions in sterile saline (pH-adjusted to 7.4) to prevent precipitation .
Q. How do I control for potential confounding effects of this compound in synaptic plasticity experiments?
Use a dual pharmacological approach: Combine DNQX with APV (NMDA receptor antagonist) to isolate NMDA-dependent plasticity. Alternatively, validate results with genetic models (e.g., AMPA receptor knockout cells). Ensure osmolarity and pH are matched across experimental and control groups to rule out nonspecific effects .
Advanced Research Questions
Q. How can I resolve contradictory data on DNQX’s efficacy in blocking kainate receptors across different neuronal subtypes?
Kainate receptor subtypes (GluK1-GluK5) exhibit varying sensitivities to DNQX. Perform receptor subunit profiling (e.g., qPCR, immunohistochemistry) in your model system. Complement pharmacological blockade with siRNA knockdown of specific subunits to clarify contributions . If discrepancies persist, use selective kainate antagonists (e.g., LY382884) for comparative analysis .
Q. What experimental adjustments are needed when transitioning this compound from in vitro to in vivo applications?
For in vivo use (e.g., intracerebroventricular injection), consider pharmacokinetics: DNQX’s short half-life (~30 minutes in rodents) necessitates continuous infusion or repeated dosing. Monitor behavioral endpoints (e.g., seizure threshold) and validate target engagement via microdialysis or post-mortem receptor binding assays . Adjust concentrations to account for blood-brain barrier penetration limitations .
Q. How do I address DNQX’s partial inhibition of NMDA receptors at high concentrations (>50 μM) in glutamatergic transmission studies?
At high doses, DNQX may weakly antagonize NMDA receptors (IC50 = 40 μM) . To isolate NMDA currents, use lower DNQX concentrations (≤20 μM) and combine with glycine-site antagonists (e.g., 7-CK). Alternatively, employ selective NMDA antagonists (e.g., D-AP5) in parallel experiments to confirm specificity .
Q. What statistical methods are recommended for analyzing dose-response data involving this compound?
Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Report IC50 values with 95% confidence intervals. For heterogeneous data (e.g., cell-to-cell variability), use mixed-effects models or bootstrapping to improve robustness .
Data Contradiction Analysis
Q. How should I interpret conflicting reports on DNQX’s neuroprotective effects in ischemia models?
Discrepancies may arise from differences in model systems (e.g., global vs. focal ischemia) or timing of DNQX administration. In global ischemia, AMPA receptor overactivation occurs early; DNQX applied within 1 hour post-injury shows efficacy. In focal ischemia, delayed glutamate release may require prolonged DNQX exposure. Always cross-validate with histological markers (e.g., TUNEL staining) and behavioral outcomes .
Q. Why do some studies report DNQX-induced hyperexcitability in hippocampal circuits?
DNQX blocks inhibitory interneurons’ AMPA receptors, disinhibiting pyramidal cells. Address this by selectively targeting excitatory synapses (e.g., using optogenetic tools to stimulate specific pathways) or combining DNQX with GABAA agonists (e.g., muscimol) to maintain inhibitory tone .
Methodological Best Practices
Q. How do I ensure reproducibility in this compound experiments across labs?
- Documentation : Report batch numbers, solvent preparation protocols, and storage conditions.
- Validation : Include internal controls (e.g., known AMPA agonist/antagonist responses) in each experiment.
- Data transparency : Share raw electrophysiological traces or calcium imaging datasets in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
